N'-[(5-bromofuran-2-yl)methyl]-N'-methylpentanediamide
Description
N’-[(5-bromofuran-2-yl)methyl]-N’-methylpentanediamide is an organic compound that features a furan ring substituted with a bromine atom and a methyl group
Properties
IUPAC Name |
N'-[(5-bromofuran-2-yl)methyl]-N'-methylpentanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-14(7-8-5-6-9(12)17-8)11(16)4-2-3-10(13)15/h5-6H,2-4,7H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHOSNFTTLTIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)Br)C(=O)CCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-bromofuran-2-yl)methyl]-N’-methylpentanediamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N’-[(5-bromofuran-2-yl)methyl]-N’-methylpentanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the halogen.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hypervalent iodine compounds can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of the dehalogenated furan derivative.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N’-[(5-bromofuran-2-yl)methyl]-N’-methylpentanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(5-bromofuran-2-yl)methyl]-N’-methylpentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the bromine atom play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromofuran-2-carboxylic acid: A precursor in the synthesis of N’-[(5-bromofuran-2-yl)methyl]-N’-methylpentanediamide.
N-[(5-bromofuran-2-yl)methyl]aniline: Another derivative with a similar furan ring structure.
(5-Bromofuran-2-yl)methylamine: A related compound with different substituents on the furan ring.
Uniqueness
N’-[(5-bromofuran-2-yl)methyl]-N’-methylpentanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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